molecular formula C11H23N3O4 B2957885 tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate CAS No. 1909326-26-6

tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate

Cat. No.: B2957885
CAS No.: 1909326-26-6
M. Wt: 261.322
InChI Key: WEUYWSVAFWFWCO-UHFFFAOYSA-N
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Description

tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate (CAS 1909326-26-6) is a high-purity chemical building block for research and development. This compound, with a molecular formula of C11H23N3O4 and a molecular weight of 261.32 g/mol, is supplied with a typical purity of 95% or greater . It is characterized by the SMILES code O=C(OC(C)(C)C)NC(C)(C)C(N)=N.CC(O)=O, representing its molecular structure as an acetate salt . Researchers are advised to handle this material with appropriate precautions; it may cause skin and eye irritation and specific respiratory precautions are recommended . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended for research applications and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

acetic acid;tert-butyl N-(1-amino-1-imino-2-methylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2.C2H4O2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11;1-2(3)4/h1-5H3,(H3,10,11)(H,12,13);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUYWSVAFWFWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(C)(C)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate typically involves the reaction of tert-butyl carbamate with an appropriate amine and imine precursor. The reaction is carried out under controlled conditions, often involving the use of solvents such as pyridine and reaction temperatures around 100°C . The reaction mixture is stirred for an extended period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored under inert atmosphere conditions at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or imino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, resulting in changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key distinction lies in its 1-amino-1-imino moiety and acetate counterion. Below is a comparative analysis with structurally related carbamates:

Table 1: Structural and Functional Group Comparison
Compound Name Key Substituents Functional Groups Salt Form Key Properties References
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate 1-amino-1-imino, methylpropan-2-yl Imino, Boc-protected amine Acetate Enhanced solubility in polar solvents; potential protease inhibition
(S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (Compound 20) 1-amino-1-oxo, phenylpropan-2-yl Oxo, Boc-protected amine Neutral Lower polarity due to phenyl group; 77% synthesis yield
(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate 1-hydrazinyl-1-oxo, phenylpropan-2-yl Hydrazinyl, oxo Neutral Potential chelation properties; similarity score 0.75
tert-Butyl (1-aminopropan-2-yl)carbamate 1-amino, propan-2-yl Primary amine, Boc-protected Neutral/HCl salt Higher solubility in HCl form; similarity score 0.95
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, hydroxypropan-2-yl Hydroxyl, aromatic Neutral Low hazard profile; hydrophobic due to biphenyl

Solubility and Stability

  • Acetate Salt Form: The target compound’s acetate salt improves aqueous solubility compared to neutral analogs like Compound 20 or hydrochloride salts (e.g., tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride) .
  • Hydrophobic Analogs : Biphenyl-containing derivatives (e.g., ) exhibit lower solubility in polar solvents due to aromatic bulk .

Biological Activity

Chemical Identity and Structure
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate, with the molecular formula C11H23N3O4C_{11}H_{23}N_{3}O_{4} and CAS number 1909326-26-6, is a compound that features both amino and imino functional groups. This unique structure contributes to its reactivity and biological activity, making it significant in various scientific fields including medicinal chemistry and biochemistry.

Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amine and imine precursor under controlled conditions, often utilizing solvents like pyridine at elevated temperatures (around 100°C) to facilitate the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction may result in either inhibition of enzyme activity or alteration of protein conformation, thereby affecting various cellular processes .

Enzyme Interaction Studies

Research indicates that this compound can influence enzyme mechanisms and protein-ligand interactions, which are crucial for understanding metabolic pathways and therapeutic applications. For instance, its potential role as a precursor in drug development has been investigated due to its structural properties that allow for diverse chemical modifications .

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of similar compounds showed significant inhibitory effects on specific enzymes involved in metabolic pathways. The findings suggest that this compound could exhibit similar inhibitory properties .
  • Cellular Response : In vitro assays have shown that compounds with similar structural features can induce significant changes in cellular responses, including apoptosis and cell cycle arrest. These effects highlight the potential therapeutic applications of this compound in cancer research .

Comparative Analysis

The compound's unique dual functionality (amino and imino groups) distinguishes it from similar compounds such as tert-butyl (1-aminopropan-2-yl)carbamate and tert-butyl (1-amino-2-methylpropan-2-yl)carbamate. This duality enhances its reactivity and solubility, making it a versatile candidate for further research .

Compound NameMolecular FormulaKey Functional GroupsNotable Properties
This compoundC11H23N3O4Amino, IminoHigh reactivity, potential enzyme inhibitor
tert-Butyl (1-aminopropan-2-yl)carbamateC9H20N2O2AminoModerate reactivity
tert-Butyl (1-amino-2-methylpropan-2-yl)carbamateC10H22N2O2AminoSimilar properties but lacks imino group

Applications in Scientific Research

The versatility of this compound extends across various domains:

Chemistry : It serves as a building block in organic synthesis, particularly for complex molecules and pharmaceuticals.

Biology : The compound is employed in studies related to enzyme mechanisms and protein interactions.

Medicine : Investigated for therapeutic properties, especially as a precursor in drug development.

Industry : Utilized in producing specialty chemicals with targeted properties .

Q & A

Q. Table 1. Analytical Methods for tert-Butyl Carbamate Derivatives

TechniqueApplicationExample ParametersReference
¹H NMRBoc group confirmationδ 1.4 ppm (9H, s, tert-butyl)
X-ray diffractionCrystal structure refinementSHELXL, R-factor < 0.05
LC-MS/MSMetabolite identificationC18 column, 0.1% formic acid gradient

Q. Table 2. Toxicity Assessment Workflow

TierTestModel/EndpointReference Standard
1Ames testSalmonella typhimurium TA98/100OECD 471
2Acute oral toxicityRodent LD50 (OECD 423)

Notes

  • Contradictions : SDS discrepancies (e.g., vs. 11) necessitate independent validation.
  • Advanced Tools : Molecular docking (e.g., AutoDock) can predict carbamate-enzyme interactions for metabolic studies.
  • Environmental Impact : Photodegradation studies (UV-Vis, HPLC) assess ecological persistence .

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